molecular formula C15H15F2N5O2S B10952354 1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10952354
M. Wt: 367.4 g/mol
InChI Key: XGZWMDBQQPCBMS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a difluoromethyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The difluoromethyl group and sulfonamide moiety play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a difluoromethyl group, a sulfonamide group, and a benzyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15F2N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H15F2N5O2S/c1-11-14(10-22(20-11)15(16)17)25(23,24)19-9-12-5-2-3-6-13(12)21-8-4-7-18-21/h2-8,10,15,19H,9H2,1H3

InChI Key

XGZWMDBQQPCBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2N3C=CC=N3)C(F)F

Origin of Product

United States

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